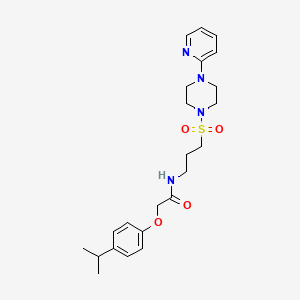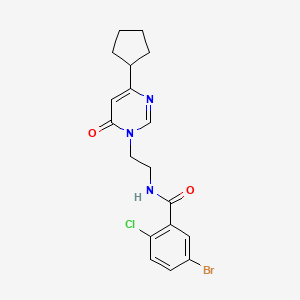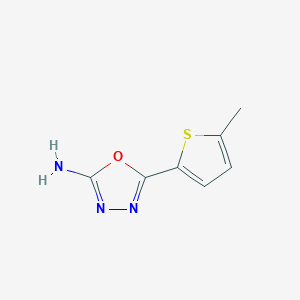![molecular formula C16H13N3OS B3013580 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 389081-05-4](/img/structure/B3013580.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of spectral data for characterization. For instance, N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and characterized by 1H-NMR, 13C-NMR, IR, and MS . Similarly, 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids were synthesized and characterized using the same techniques . These methods are likely applicable to the synthesis of "N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide," with the possibility of using X-ray diffraction for structural confirmation as seen in the synthesis of a novel pyridopyrimidinylphenyl compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure and DFT study of a pyridopyrimidinylphenyl compound provided insights into the molecular conformation and electronic structure . Stereochemical investigations of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides used NMR spectroscopy to determine the configuration of stereogenic centers . These approaches could be used to analyze the molecular structure of "N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide."
Chemical Reactions Analysis
The chemical reactions of related compounds involve various functional groups and reaction conditions. For instance, the preparation and rearrangement of 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones were achieved through reactions with thiophosgene and catalysis by metallic copper . The synthesis of pyrimidine derivatives involved a one-pot synthesis based on the Biginelli reaction . These reactions provide a basis for understanding the reactivity of the thiazole and pyridine carboxamide groups in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various analyses. For example, the antifungal activity of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides was evaluated in vitro , and the antibacterial, anti-inflammatory, and antioxidant activities of pyrazole-5-carboxamide chalcone hybrids were assessed . The antiallergic activity of N-tetrazolylpyridinecarboxamides was evaluated using the passive cutaneous anaphylaxis assay . These studies suggest that "N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide" may also possess biological activities that could be explored in similar assays.
Scientific Research Applications
Synthesis and Alternative Products
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide and related compounds have been synthesized through various chemical reactions. For instance, alternative products like N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide were obtained via a one-pot cyclocondensation process involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone (Krauze et al., 2007).
Stereochemical Investigations
The stereochemical properties of diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were investigated using NMR Spectroscopy. This research helps in understanding the structural aspects and configurations of these compounds, which is crucial in pharmaceutical research (Demir-Ordu et al., 2015).
Antidepressant and Nootropic Agents
Research has been conducted on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, which includes derivatives of pyridine-4-carboxamide. These compounds have shown potential as antidepressant and nootropic agents, indicating their significance in neurological and mental health research (Thomas et al., 2016).
Antimicrobial and Anti-inflammatory Agents
Some N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl) pyridine-4-carboxamide compounds have been synthesized and found effective as broad-spectrum antimicrobial agents against various pathogens. Additionally, they exhibited significant anti-inflammatory activity, highlighting their potential in anti-infective and anti-inflammatory therapies (Rajurkar et al., 2015).
Glycine Transporter Inhibitor
1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, a structurally similar compound, has been identified as a potent and orally available glycine transporter 1 inhibitor. This research contributes to understanding the therapeutic potential of such compounds in neurological disorders (Yamamoto et al., 2016).
Dyeing Polyester Fibers and Biological Activities
Heterocyclic aryl monoazo organic compounds, including derivatives similar to N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide, have been synthesized for dyeing polyester fabrics. These compounds also exhibited antioxidant, antitumor, and antimicrobial activities, indicating their multifunctional applications (Khalifa et al., 2015).
Anti-angiogenic and DNA Cleavage Studies
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and exhibited significant anti-angiogenic and DNA cleavage activities. These findings are crucial for their potential application in cancer treatment (Kambappa et al., 2017).
Anticancer Potential
Novel pyridine-thiazole hybrid molecules have shown high antiproliferative activity against various cancer cell lines. Their selectivity and mechanism of action suggest their potential as anticancer agents (Ivasechko et al., 2022).
Corrosion Inhibitors for Mild Steel
Thiazole-based pyridine derivatives have been used as corrosion inhibitors for mild steel, demonstrating the versatile applications of these compounds beyond medical and biological fields (Chaitra et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit key enzymes or proteins, disrupt cell membrane integrity, or interfere with DNA synthesis .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to affect the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide.
Result of Action
Thiazole derivatives have been associated with a wide range of effects due to their diverse biological activities . For example, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-4-6-12(7-5-11)14-10-21-16(18-14)19-15(20)13-3-2-8-17-9-13/h2-10H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDYUSUSRNWMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide](/img/structure/B3013504.png)


![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B3013507.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3013509.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide](/img/structure/B3013515.png)
![6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B3013516.png)
![1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole](/img/structure/B3013517.png)


